

Stachybotrydial and Its Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Mer-NF5003F	
Cat. No.:	B1242107	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of stachybotrydial and its related compounds, focusing on their structure-activity relationships (SAR). The information presented is curated from peer-reviewed scientific literature to aid in the exploration of these molecules for potential therapeutic applications.

Comparative Biological Activity

The biological activities of stachybotrydial and its derivatives, primarily phenylspirodrimanes isolated from Stachybotrys species, have been evaluated for their cytotoxic and anti-inflammatory effects. The following tables summarize the quantitative data from various studies, highlighting how structural modifications impact their potency.

Cytotoxicity

The cytotoxic effects of stachybotrydial and its analogues have been assessed against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

Compound	Cell Line	IC50 (μM)	Reference
Stachybotrydial Acetate	MCF7 (human breast adenocarcinoma)	~1.0 (reduced cell viability significantly)	[1]
Stachybotrydial Acetate	A427 (human lung carcinoma)	>10 (not significant reduction)	[1]
Stachybotrydial Acetate	A431 (human epidermoid carcinoma)	>10 (not significant reduction)	[1]
Acetoxystachybotrydia I Acetate	MCF7	0.39 (EC50 for proliferation inhibition)	[1]
Stachybotrychromene A	HepG2 (human liver cancer)	73.7	[2]
Stachybotrychromene B	HepG2	28.2	[2]
Stachybotrychromene C	HepG2	>100	[2]
Stachybotrysin C	HepG2	24.7	[3]
Stachybotrylactone	A-549, SMMC-7721, MCF-7, SW-480, HL- 60	9.23 - 31.22	[3]
Agmatine-derived lactam of Stachybotrydial	A549, HepG2	>60% cell viability at 100 μΜ	[4]

Key Observations:

- Acetoxystachybotrydial acetate demonstrated potent anti-proliferative activity against MCF7 cells.[1]
- The presence and position of acetate groups on the stachybotrydial scaffold appear to significantly influence cytotoxicity.

- Stachybotrychromenes A and B show moderate cytotoxicity, while stachybotrychromene C is largely inactive, suggesting the importance of the chromene ring substitutions.[2]
- Conversion of the dialdehyde in phenylspirodrimanes to lactams, as in the agmatine derivatives, generally leads to a reduction in cytotoxicity.[4]

Anti-inflammatory Activity

Several stachybotrydial-related compounds have been investigated for their ability to inhibit inflammatory responses, often by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound	Assay	IC50 (μM)	Reference
Stachybotrysin C	NO Production in RAW264.7 cells	27.2	[5][6]
Stachybonoid F	NO Production in RAW264.7 cells	52.5	[6]
Stachybotrylactone	NO Production in RAW264.7 cells	17.9	[5][6]
Chartarlactam X	NO Production in RAW264.7 cells	12.4	[6]
SMTP-7	(in vivo model of acute kidney injury)	Dose-dependent improvement	[7]

Key Observations:

- Several phenylspirodrimanes exhibit moderate to potent anti-inflammatory activity by inhibiting NO production.[5][6]
- Chartarlactam X, a semi-synthetic derivative, showed the most potent anti-inflammatory effect in the cited study.[6]
- The anti-inflammatory effects of these compounds are often linked to the inhibition of the NFkB signaling pathway.[6]

Signaling Pathways

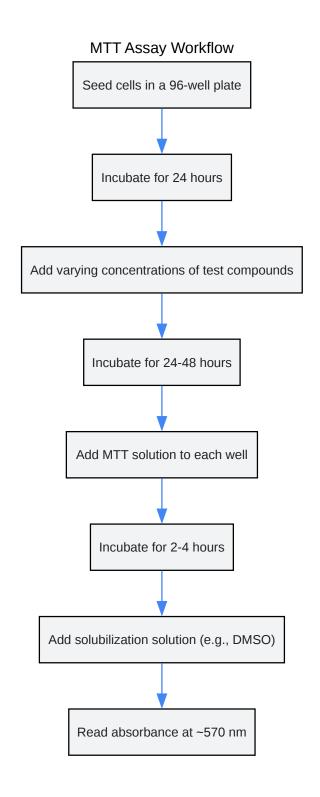
Stachybotrydial and related mycotoxins exert their biological effects by modulating key cellular signaling pathways, including those involved in inflammation, apoptosis, and cell cycle regulation. The NF-kB and MAPK pathways are prominent targets.

Extracellular Stachybotrydial LPS Activates Cell Membrane Inhibits Modulates Activates Activates Inhibits Cytoplasm MAPK . Phosphorylates ΙκΒα Activates via ΙκΒα degradation ROS Activates Inhibits NF-ĸB Translocates Nucleus NF-ĸB nduces Transcription

Stachybotrydial-Modulated Signaling Pathways

Click to download full resolution via product page

Caption: Simplified signaling pathway showing inhibition of NF-kB by Stachybotrydial.


Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the cytotoxicity and anti-inflammatory activity of stachybotrydial and its derivatives.

Cytotoxicity Assessment using MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Natural Compounds Isolated from Stachybotrys chartarum Are Potent Inhibitors of Human Protein Kinase CK2 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stachybotrychromenes A–C: novel cytotoxic meroterpenoids from Stachybotrys sp PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance [mdpi.com]
- 4. Semisynthetic Approach toward Biologically Active Derivatives of Phenylspirodrimanes from S. chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral and anti-inflammatory meroterpenoids: stachybonoids A–F from the crinoidderived fungus Stachybotrys chartarum 952 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Chartarlactams U-X: Novel Phenylspirodrimanes from a Marine Derived Fungus Stachybotrys sp. SZU-W23 with Anti-Inflammatory Activity Mediated by the NF-κB/ROS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent efficacy of Stachybotrys microspora triprenyl phenol-7, a small molecule having anti-inflammatory and antioxidant activities, in a mouse model of acute kidney injury -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Stachybotrydial and Its Derivatives: A Comparative Guide to Structure-Activity Relationships]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242107#stachybotrydial-structure-activity-relationship-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com